Cas no 852155-13-6 (N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide)

N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a phenyl group and a 2-oxopyrrolidin-1-ylmethyl moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The compound exhibits potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or metabolic pathways. Its pyrrolidinone moiety enhances solubility and bioavailability, while the benzamide scaffold provides stability and versatility for further derivatization. The product is characterized by high purity and consistent performance, ensuring reliability in experimental applications. Its well-defined structure facilitates precise modifications for structure-activity relationship studies.
N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide structure
852155-13-6 structure
Product Name:N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide
CAS No:852155-13-6
MF:C18H18N2O2
MW:294.347724437714
CID:6595654
PubChem ID:4405130
Update Time:2025-06-13

N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide
    • N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide
    • Benzamide, N-[(2-oxo-1-pyrrolidinyl)methyl]-N-phenyl-
    • 852155-13-6
    • HMS1500I08
    • F0649-0001
    • N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
    • AKOS024591779
    • MLS000684730
    • HMS2729L24
    • IDI1_027598
    • BRD-K94976514-001-01-0
    • ChemDiv3_009688
    • SMR000323247
    • CHEMBL1608450
    • Inchi: 1S/C18H18N2O2/c21-17-12-7-13-19(17)14-20(16-10-5-2-6-11-16)18(22)15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2
    • InChI Key: QWNCJNYRSOCBNY-UHFFFAOYSA-N
    • SMILES: C(N(CN1CCCC1=O)C1=CC=CC=C1)(=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 294.136827821g/mol
  • Monoisotopic Mass: 294.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 40.6Ų

Experimental Properties

  • Density: 1.230±0.06 g/cm3(Predicted)
  • Boiling Point: 504.3±42.0 °C(Predicted)
  • pka: 0.08±0.50(Predicted)

N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide

Comprehensive Overview of N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide (CAS No. 852155-13-6)

N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide, with the CAS number 852155-13-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, features a unique molecular structure combining a pyrrolidinone moiety with a benzamide backbone. Its structural complexity makes it a subject of interest for researchers exploring novel drug candidates, particularly in the fields of neurology and metabolic disorders.

The compound's molecular formula and weight are key identifiers for laboratory synthesis and analytical applications. Its N-phenylbenzamide component is known for its role in modulating biological pathways, while the 2-oxopyrrolidin-1-yl group enhances its solubility and bioavailability. These attributes make 852155-13-6 a promising candidate for further development in medicinal chemistry. Recent studies highlight its potential in targeting enzyme inhibition, a hot topic in drug discovery, particularly for conditions like neurodegenerative diseases and diabetes.

In the context of user search trends, queries such as "N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide uses" and "CAS 852155-13-6 applications" reflect growing interest in its pharmacological potential. Researchers and industry professionals frequently seek information on its synthesis methods, safety profiles, and commercial availability. Addressing these queries, this compound is typically synthesized via multistep organic reactions, including amide coupling and reductive amination, with rigorous purity standards for research use.

From an SEO perspective, incorporating keywords like "benzamide derivatives" and "pyrrolidinone-based compounds" aligns with current academic and industrial search trends. The compound's relevance to drug design and biomolecular interactions further enhances its visibility in scientific databases. Notably, its mechanism of action is often compared to other small-molecule inhibitors, a trending topic in precision medicine.

Environmental and regulatory compliance is another critical aspect. While 852155-13-6 is not classified as hazardous, its handling requires standard laboratory precautions. This aligns with the increasing demand for green chemistry practices, a frequently searched topic among sustainability-focused researchers. The compound's stability under various pH conditions and its biodegradability profile are also areas of active investigation.

In summary, N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide (CAS 852155-13-6) represents a versatile scaffold in modern pharmaceutical research. Its structural features and potential applications in targeted therapy make it a compelling subject for both academic and industrial exploration. As search trends evolve, this compound continues to attract attention for its role in advancing drug discovery and biochemical innovation.

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